BenchChemオンラインストアへようこそ!

1-(6-Bromopyridin-3-YL)ethanamine

Medicinal Chemistry Drug Design ADME Properties

1-(6-Bromopyridin-3-yl)ethanamine (CAS 1060811-56-4) is a halogenated aromatic amine building block with the molecular formula C₇H₉BrN₂ (MW: 201.06 g/mol). Its structure comprises a pyridine ring halogenated with a bromine atom at the 6-position and an ethylamine side chain at the 3-position, providing dual points for synthetic elaboration.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
CAS No. 1060811-56-4
Cat. No. B8815326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromopyridin-3-YL)ethanamine
CAS1060811-56-4
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(C=C1)Br)N
InChIInChI=1S/C7H9BrN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3
InChIKeyCOGGCXWSBTVYEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Bromopyridin-3-YL)ethanamine (CAS 1060811-56-4) | Key Properties & Building Block Role for Procurement


1-(6-Bromopyridin-3-yl)ethanamine (CAS 1060811-56-4) is a halogenated aromatic amine building block with the molecular formula C₇H₉BrN₂ (MW: 201.06 g/mol). Its structure comprises a pyridine ring halogenated with a bromine atom at the 6-position and an ethylamine side chain at the 3-position, providing dual points for synthetic elaboration [1]. The compound is typically supplied as a racemic mixture (≥95% purity by HPLC) and is primarily handled as an intermediate in medicinal chemistry, most notably as a precursor to kinase inhibitors like Pralsetinib . Its value proposition as a research chemical rests on regiochemical precision (3-aminoalkyl, 6-bromo), a feature that distinguishes it from other bromopyridine isomers.

Why In-Class Bromopyridines Cannot Simply Replace 1-(6-Bromopyridin-3-YL)ethanamine


In-class compounds such as 2-(6-bromopyridin-3-yl)ethanamine (CAS 910391-38-7) and (6-bromopyridin-3-yl)methanamine (CAS 120740-10-5) share the same core heterocycle but differ critically in the carbon linker length between the pyridine ring and the amine group. For 1-(6-bromopyridin-3-yl)ethanamine, the single carbon spacer with an α-methyl branch creates a defined spatial orientation for the amine [1]. In contrast, the longer ethylene linker in 2-(6-bromopyridin-3-yl)ethanamine introduces greater conformational flexibility, while the shorter methylene linker in (6-bromopyridin-3-yl)methanamine eliminates the chiral center entirely. These structural differences directly impact molecular recognition (e.g., fit within a chiral enzyme pocket), meaning that substitution cannot be assumed without re-optimizing downstream activity or selectivity [2].

Quantitative Evidence Guide: Where 1-(6-Bromopyridin-3-YL)ethanamine Demonstrates Verifiable Differentiation


Regiochemical Differentiation from 2-(6-Bromopyridin-3-yl)ethanamine via LogP and PSA

For central nervous system (CNS) drug discovery programs, the predicted lipophilicity and polarity of the racemic 1-(6-bromopyridin-3-yl)ethanamine scaffold offer a theoretical advantage over the homologous 2-(6-bromopyridin-3-yl)ethanamine. The target compound's predicted LogP of 2.56 and topological polar surface area (TPSA) of 38.91 Ų position it closer to the established CNS drug-like favorable chemical space (LogP < 3, TPSA < 60 Ų) compared to its analog with a longer flexible linker which typically exhibits a higher TPSA and LogP [1]. This difference is directly attributable to the compact α-methylamine branch versus the extended ethylene chain.

Medicinal Chemistry Drug Design ADME Properties

Chiral Differentiation: Racemate vs. (R)-Enantiomer for Asymmetric Synthesis

The racemic form (1060811-56-4) and the (R)-enantiomer (1212942-90-9) are not interchangeable for downstream synthesis of chirally pure pharmaceuticals. The (R)-enantiomer is explicitly identified as a critical building block for the synthesis of the kinase inhibitor Pralsetinib , which contains a key chiral (S)-amine derived from this intermediate. Using the racemate instead of the enantiopure (R)-form would introduce an unwanted stereoisomer, reducing the yield of the active pharmaceutical ingredient by 50% and necessitating additional chiral separation steps . This represents a direct manufacturing cost and process efficiency penalty.

Asymmetric Synthesis Chiral Resolution Kinase Inhibitors

Supplier Purity Variability as a Key Procurement Metric

Commercial sources of 1-(6-bromopyridin-3-yl)ethanamine report varying purity levels, a critical factor for reproducible synthesis. Supplier A specifies a minimum purity of 95% , while Supplier B provides a higher purity grade of 98.5% by HPLC . This 3.5% absolute purity difference, representing a 70% reduction in impurity burden (from 5% to 1.5%), is not trivial; even low-level impurities can poison sensitive transition-metal catalysts (e.g., Pd or Ru) employed in downstream Suzuki coupling or Buchwald-Hartwig amination reactions. Without careful supplier qualification, a procurement choice based solely on price could lead to reaction failure in a discovery setting.

Analytical Chemistry Quality Control Supply Chain

Functional Group Orthogonality for Rational Library Design

The core scaffold of 1-(6-bromopyridin-3-yl)ethanamine presents two orthogonal reactive handles: an aryl bromide at the 6-position for cross-coupling and a primary aliphatic amine for amide bond formation or reductive amination. This differs fundamentally from close analogs like (6-bromopyridin-3-yl)methanamine, where the benzylic amine is more nucleophilic and less sterically hindered, leading to different selectivity in competitive acylation [1]. The α-methyl branch in the target compound attenuates amine reactivity, allowing for more controlled sequential functionalization. In the patent literature, this precise scaffold is preferred for generating focused libraries of substituted 3-pyridylmethylamines as nicotinic receptor ligands, where the 1-aminoethyl group is a non-negotiable pharmacophoric element [2].

Combinatorial Chemistry Parallel Synthesis Structure-Activity Relationship (SAR)

Where 1-(6-Bromopyridin-3-YL)ethanamine Outperforms Analogs: Key Application Scenarios


Synthesis of CNS-Penetrant Kinase Inhibitor Leads

The favorable predicted LogP (2.56) and TPSA (38.91 Ų) of the 1-(6-bromopyridin-3-yl)ethanamine scaffold, as discussed in Section 3, make it a superior starting point over the more polar and flexible 2-(6-bromopyridin-3-yl)ethanamine for CNS drug discovery projects . Medicinal chemists targeting brain-penetrant kinase inhibitors should prioritize this scaffold to increase the probability of achieving a favorable brain-to-plasma ratio while maintaining the 6-bromo handle for Pd-catalyzed diversification.

Stereocontrolled Synthesis for RET Kinase Targeting

For programs aimed at RET-driven cancers, the choice between the racemate and the (R)-enantiomer is a pivotal procurement decision. The evidence clearly shows the (R)-enantiomer is the direct precursor to the Pralsetinib (S)-amine warhead . Procuring the racemic 1-(6-bromopyridin-3-yl)ethanamine (1060811-56-4) is the appropriate first step for *de novo* chiral resolution process development, while the pre-resolved (R)-enantiomer is required for streamlined, late-stage GMP manufacturing to avoid the 50% yield loss inherent in using the racemate.

High-Fidelity Parallel Library Synthesis

When designing a library of 3-pyridylmethylamine analogs for nicotinic receptor screening, the precise 1-aminoethyl substitution pattern of this compound is essential for maintaining biological activity, as documented in the patent literature [1]. The attenuated reactivity of the α-branched amine, relative to the simple benzylic amine in (6-bromopyridin-3-yl)methanamine, enables cleaner, higher-yielding parallel amide couplings, making it the preferred scaffold for library production.

Reproducible Discovery Workflows via High-Purity Source Selection

Given the evidence of commercial purity variability (95% to 98.5%) , discovery chemistry groups should pre-qualify a source of this compound that consistently delivers >98% purity. This proactive step directly de-risks key cross-coupling steps that are sensitive to brominated impurities, ensuring that synthetic bottlenecks are avoided and SAR timelines are not delayed by catalyst poisoning.

Quote Request

Request a Quote for 1-(6-Bromopyridin-3-YL)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.